Product packaging for ent-Pazufloxacin-d4 Mesylate(Cat. No.:CAS No. 1346602-24-1)

ent-Pazufloxacin-d4 Mesylate

Cat. No.: B585065
CAS No.: 1346602-24-1
M. Wt: 418.429
InChI Key: UDHGFPATQWQARM-CEGXQLDXSA-N
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Description

Contextualization of Fluoroquinolone Antibacterials

Fluoroquinolones are a major class of synthetic antibacterial agents used to treat a wide range of bacterial infections. mdpi.com Their core chemical structure is based on the 1,4-dihydro-pyridine-4-one nucleus, which is essential for their antibacterial action. mdpi.com These drugs exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govaujmsr.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. aujmsr.com By interfering with these processes, fluoroquinolones effectively halt bacterial proliferation and lead to cell death. wikipedia.org

The mechanism of action involves the formation of a ternary complex consisting of the fluoroquinolone, the enzyme (either DNA gyrase or topoisomerase IV), and the bacterial DNA. nih.govoup.com This complex blocks the progression of the replication fork, ultimately causing irreversible damage to the bacterial chromosome. oup.com Fluoroquinolones are effective against a broad spectrum of both Gram-positive and Gram-negative bacteria. mdpi.com

Significance of Isotopic Labeling in Pharmaceutical Research

Isotopic labeling is a technique where atoms within a molecule are replaced by their isotopes. musechem.comstudysmarter.co.uk This method is invaluable in pharmaceutical research, particularly in drug metabolism and pharmacokinetic studies. nih.gov By introducing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a drug molecule, researchers can trace the drug's path and fate within a biological system. musechem.commetsol.com

The use of isotopically labeled compounds, in conjunction with analytical techniques like mass spectrometry, allows for the precise quantification of the drug and its metabolites in various biological matrices. nih.gov Deuterium labeling, in particular, has gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs. chemsrc.com This "deuterium effect" can sometimes lead to a slower rate of metabolism, which can be advantageous in drug design. The primary application of such labeling is to serve as tracers for quantification during the drug development process. chemsrc.com

Enantiomeric Considerations in Fluoroquinolone Derivatives

Many fluoroquinolones are chiral molecules, meaning they can exist as two non-superimposable mirror images called enantiomers. mdpi.comresearchgate.net These enantiomers often exhibit different pharmacological and toxicological properties. researchgate.net It is a well-established principle in pharmacology that the biological activity of a chiral drug is often restricted to one of its enantiomers. sphinxsai.com

For instance, the S-(-)-enantiomer of ofloxacin (B1677185), known as levofloxacin, is reported to be 8 to 128 times more potent than its R-(+)-enantiomer. ijtsrd.comresearchgate.net This stereoselectivity is also observed in the interaction with their target enzymes. nih.gov Therefore, the separation and study of individual enantiomers are crucial in the development of fluoroquinolone drugs to ensure the use of the more active and less toxic form. researchgate.netsphinxsai.com The development of a single enantiomer product can offer several advantages, including a more selective pharmacodynamic profile, an improved therapeutic index, and less complex pharmacokinetics. sphinxsai.com Pazufloxacin (B1662166) itself is the S-enantiomer and is under investigation in clinical trials. drugbank.com

Chemical and Physical Properties of ent-Pazufloxacin-d4 Mesylate

PropertyValueSource
Chemical Name (2R)-6-(1-amino-2,2,3,3-tetradeuteriocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid nih.gov
Molecular Formula C₁₇H₁₉FN₂O₇S nih.gov
Molecular Weight 418.4 g/mol nih.gov
Synonyms ent-Pazufloxacin-d4 (mesylate), (3R)-10-(1-Aminocyclopropyl-d4)-9-fluror-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Methanesulfonate, (R)-Pazufloxacin Mesylate cymitquimica.comechemi.com

Properties

CAS No.

1346602-24-1

Molecular Formula

C17H19FN2O7S

Molecular Weight

418.429

InChI

InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1/i2D2,3D2;

InChI Key

UDHGFPATQWQARM-CEGXQLDXSA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O

Synonyms

(3R)-10-(1-Aminocyclopropyl-d4)-9-fluror-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Methanesulfonate;  (R)-Pazufloxacin-d4 Mesylate; 

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling of Ent Pazufloxacin D4 Mesylate

Chemical Synthesis of Pazufloxacin (B1662166) Precursors

The synthesis of Pazufloxacin, and by extension its enantiomer, relies on the construction of a complex tricyclic core and the introduction of a chiral aminocyclopropane side chain. A common synthetic route starts with (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] Current time information in Bangalore, IN.chemistryviews.orgbenzoxazine-6-carboxylic acid as a key intermediate. google.com For the synthesis of ent-Pazufloxacin, the corresponding (R)-enantiomer of this tricyclic core is required.

The synthesis of this core often begins with simpler, commercially available chiral materials. For instance, the pyrido[1,2,3-de] Current time information in Bangalore, IN.chemistryviews.orgbenzoxazine (B1645224) ring system can be constructed through a series of reactions including condensation, cyclization, and hydrolysis. google.com

A critical precursor for the side chain is the 1-aminocyclopropane moiety. The asymmetric synthesis of chiral aminocyclopropane derivatives is an area of significant research interest. chemistryviews.orgnih.gov Methods for producing enantiopure aminocyclopropanes include the diastereoselective addition of a chiral amino-substituted organozinc carbenoid to alkenes or the use of rare-earth-metal-catalyzed hydroamination of cyclopropenes. nih.govthieme-connect.de These methods can achieve high yields and excellent stereoselectivity, which are essential for the subsequent steps. chemistryviews.org

A representative, though generalized, pathway involves the following key transformations:

Formation of the Benzoxazine Ring: Typically achieved by reacting a substituted difluorobenzoyl halide with a chiral amino alcohol, followed by cyclization.

Construction of the Pyridone Ring: This is often accomplished through a Gould-Jacobs reaction or similar cyclization strategies to form the fused quinolone-like structure.

Synthesis of the Chiral Side Chain: Asymmetric synthesis of the (R)-1-aminocyclopropane derivative is performed separately, often involving multiple steps and chiral auxiliaries or catalysts to ensure high enantiomeric purity. chemistryviews.orgnih.govthieme-connect.de

Coupling and Final Steps: The chiral aminocyclopropane side chain is then coupled to the tricyclic core, typically via nucleophilic aromatic substitution at the C-10 position, followed by deprotection and salt formation with methanesulfonic acid. google.com

Deuteration Methodologies for ent-Pazufloxacin-d4 Mesylate

The "-d4" designation in this compound indicates the presence of four deuterium (B1214612) atoms. nih.gov The strategic placement of deuterium atoms is critical and is often aimed at sites that are metabolically stable to prevent back-exchange of deuterium for hydrogen in vivo. nih.gov For Pazufloxacin, the cyclopropyl (B3062369) ring is a logical target for deuteration. nih.gov

The introduction of deuterium can be accomplished through several methods:

Using Deuterated Precursors: The most direct approach involves using deuterated starting materials in the synthesis of the aminocyclopropane ring. For example, the synthesis could start from a deuterated version of a key reagent like a deuterated haloalkane. mdpi.com

H/D Exchange Reactions: Another common technique is hydrogen-deuterium exchange on a suitable intermediate or the final molecule. This can be facilitated by using a deuterium source such as deuterium oxide (D₂O) or deuterated acetic acid in the presence of a catalyst. nih.govsynmr.in For quinolone-type structures, deuteration using deuterated acetic acid has been shown to be effective. nih.gov The conditions for such an exchange must be carefully controlled to ensure specific and high levels of deuterium incorporation without compromising the stereochemistry of the molecule.

For synthesizing ent-Pazufloxacin-d4, a likely strategy involves the preparation of 1-amino-2,2,3,3-tetradeuteriocyclopropane. This deuterated building block would then be introduced into the (R)-tricyclic core in the later stages of the synthesis.

Optimization of Synthetic Pathways for Isotopic Enrichment

Achieving high isotopic enrichment (preferably >98%) is a primary goal in the synthesis of labeled compounds to ensure their utility as internal standards for mass spectrometry. nih.govmetsol.com Optimization strategies are critical to maximize the incorporation of deuterium and minimize the presence of unlabeled or partially labeled species.

Key optimization parameters include:

Reaction Conditions: Temperature, reaction time, and catalyst choice can significantly influence the efficiency of deuteration reactions. For H/D exchange, prolonged reaction times or harsher conditions might increase enrichment but can also lead to side products or racemization.

Purity of Deuterated Reagents: The isotopic purity of the deuterium source (e.g., D₂O, D₂ gas, deuterated solvents) directly impacts the maximum achievable enrichment of the final product. synmr.in

Purification Techniques: While deuterated and non-deuterated isotopologues are generally inseparable by common chromatographic methods, careful purification of intermediates can remove non-deuterated impurities before the labeling step. nih.gov

Advanced analytical techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to quantify the level of isotopic enrichment throughout the synthesis. thalesnano.commetsol.com This data allows for the systematic optimization of the reaction pathway to achieve the desired level of deuterium incorporation. acs.org

Table 1: Hypothetical Optimization of a Deuteration Reaction
EntryDeuterium SourceCatalystTemperature (°C)Time (h)Isotopic Enrichment (%)
1D₂OPd/C801285.2
2D₂OPd/C1001292.5
3D₂OPd/C1002496.1
4CD₃COODNone1201898.5
5CD₃COODNone1202498.6

Stereoselective Synthesis and Enantiomeric Purity Assessment

The synthesis of ent-Pazufloxacin Mesylate requires precise control over the stereochemistry at the C-3 position of the benzoxazine ring, which must be the (R)-configuration. chemicalbook.com Stereoselective synthesis is the intentional creation of a specific stereoisomer. mdpi.comrsc.orgnih.gov

Strategies to achieve high enantiomeric purity include:

Chiral Pool Synthesis: Starting the synthesis with a readily available and enantiomerically pure precursor, such as an (R)-amino alcohol, to build the chiral center into the molecule from the beginning.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. This is a powerful technique for creating stereocenters with high selectivity. chemistryviews.org

Chiral Resolution: Separating a racemic mixture of the final compound or a key intermediate. This can be done by forming diastereomeric salts with a chiral resolving agent and separating them by crystallization, or by using chiral chromatography.

Enantiomeric Purity Assessment: Once the chiral molecule is synthesized, its enantiomeric purity must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. nih.govwisdomlib.org

The general procedure involves:

Developing an HPLC method capable of separating the (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating fluoroquinolone enantiomers. nih.gov

Validating the method according to established guidelines (e.g., ICH) for specificity, linearity, accuracy, and precision. nih.govresearchgate.net

Quantifying the unwanted (S)-enantiomer as an impurity in the final this compound product. The limit of detection (LOD) and limit of quantification (LOQ) for the unwanted enantiomer are critical parameters. nih.govresearchgate.net

Another approach involves pre-column derivatization, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govresearchgate.net

Table 2: Example Parameters for Chiral HPLC Purity Assessment
ParameterCondition
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm) nih.gov
Mobile Phasen-heptane:ethanol:ethylenediamine (80:20:0.05 v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 290 nm nih.gov
Resolution (Rₛ)> 2.0 between enantiomers nih.gov
Enantiomeric Purity Target> 99.5% e.e.

Advanced Analytical Methodologies for Ent Pazufloxacin D4 Mesylate Characterization

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for the foundational characterization of ent-Pazufloxacin-d4 Mesylate, providing direct information about its atomic composition, structure, and the specific location of the deuterium (B1214612) labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. For an isotopically labeled compound like this compound, NMR is crucial for confirming the precise location of the deuterium atoms. The analysis typically involves a suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and ²H NMR.

Table 1: Hypothetical NMR Data for Structural Confirmation of this compound

Technique Purpose Expected Observation
¹H NMR Confirm absence of protons at labeled sitesDisappearance of signals from the four cyclopropyl (B3062369) protons.
²H NMR Directly detect deuterium atomsAppearance of signals corresponding to the labeled cyclopropyl positions. nih.gov
¹³C NMR Confirm labeled positions and structural integrityIsotope-induced shifts on carbons C-2' and C-3' of the cyclopropyl ring. mdpi.com
¹⁹F NMR Verify integrity of the fluoroquinolone coreA single signal confirming the presence and electronic environment of the fluorine atom. mdpi.com

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone for analyzing isotopically labeled compounds, providing essential data on molecular weight, isotopic purity, and structural fragmentation. rsc.org High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose. nih.gov

The primary confirmation is the molecular ion peak. For this compound, the mass would be approximately 4 Da higher than its non-deuterated counterpart, Pazufloxacin (B1662166) Mesylate. HRMS can measure this mass with high accuracy, confirming the elemental composition. nih.gov

Isotopic purity is a critical parameter, quantifying the percentage of the d4 species relative to partially deuterated (d1, d2, d3) and non-deuterated (d0) versions. researchgate.netavantiresearch.com This is determined by examining the relative intensities of the corresponding isotopolog ion peaks in the mass spectrum. nih.gov A high isotopic purity (typically >98%) is essential for its use as an internal standard to avoid signal overlap and ensure accurate quantification. avantiresearch.comlgcstandards.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern. By comparing the fragmentation of ent-Pazufloxacin-d4 with that of unlabeled Pazufloxacin, analysts can confirm that the deuterium labels are located on a part of the molecule that remains intact during key fragmentation events, which is crucial for its function as a reliable internal standard in quantitative LC-MS assays. Common fragmentation pathways for fluoroquinolones include losses of CO₂, H₂O, and portions of the side chains. researchgate.netiaea.org

Table 2: Expected Mass Spectrometry Data for this compound

Analysis Technique Parameter Measured Expected Result
Molecular Weight Confirmation ESI-HRMSExact Mass of [M+H]⁺~419.13 (vs. ~415.11 for unlabeled)
Isotopic Purity ESI-HRMSRelative Abundance of Isotopologsd4 > 98%; d0, d1, d2, d3 < 2% total
Structural Confirmation MS/MSFragmentation PatternKey fragments retain the d4-cyclopropyl group, showing a +4 Da shift compared to unlabeled fragments. researchgate.net

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are essential for separating the target compound from any impurities, including process-related impurities, degradants, and its opposite enantiomer.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust, validated High-Performance Liquid Chromatography (HPLC) method is required to assess the chemical purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common approach for fluoroquinolone analysis. researchgate.net Method development focuses on optimizing parameters to achieve a sharp, symmetrical peak for the main compound, well-separated from any potential impurities. ijpda.orglongdom.org

Validation is performed according to ICH guidelines, assessing linearity, accuracy, precision, and specificity. ijpda.orgscispace.com A typical method would utilize a C18 column with a mobile phase consisting of an acidic buffer (e.g., phosphate (B84403) or phosphoric acid) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netlongdom.org

Table 3: Example of a Validated RP-HPLC Method for Purity Analysis

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm ijpda.org
Mobile Phase Methanol: 0.05 M Phosphate Buffer pH 3.0 (20:80 v/v) researchgate.net
Flow Rate 1.0 mL/min ijpda.org
Detection UV at 249 nm longdom.org
Linearity Range 2-40 µg/mL longdom.org
Precision (RSD%) < 2% scispace.com

Chiral Chromatography for Enantiomeric Purity Determination

Pazufloxacin is a chiral compound, with the (S)-enantiomer being the active form. The "ent-" prefix denotes the enantiomer, which in this case is the (R)-Pazufloxacin-d4 Mesylate. It is critical to confirm the enantiomeric purity and quantify the amount of the (S)-enantiomer present as a chiral impurity. tandfonline.com

This is achieved using chiral chromatography. One established method involves using a standard reversed-phase column (e.g., ODS/C18) with a chiral mobile phase additive (CMPA). tandfonline.comresearchgate.net For example, a mobile phase containing L-phenylalanine and copper sulfate (B86663) can form diastereomeric complexes with the enantiomers, allowing them to be separated. tandfonline.com This method must be able to provide baseline resolution between the (R)- and (S)-enantiomers to allow for accurate quantification of chiral purity. tandfonline.comtandfonline.com

Table 4: Chiral HPLC Method for Enantiomeric Purity of Pazufloxacin

Parameter Condition
Column ODS (C18), 150 x 6.3 mm, 10 µm tandfonline.com
Chiral Mobile Phase Methanol : Aqueous solution (30:70 v/v) tandfonline.com
Aqueous: 8 mmol/L L-phenylalanine + 6.3 mmol/L CuSO₄, pH 3.5 tandfonline.com
Flow Rate 1.0 mL/min tandfonline.com
Detection UV at 332 nm tandfonline.com
Resolution (Rs) > 1.5 (Baseline separation) tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. americanpharmaceuticalreview.com This makes it the ideal technique for the detection and quantification of trace-level impurities that may not be visible by UV detection in a standard HPLC analysis. shimadzu.com

An LC-MS/MS method, often operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, can be developed to target expected process impurities or degradation products. mdpi.com The high sensitivity of modern LC-MS systems allows for the detection of impurities at levels far below the 0.1% reporting threshold required by regulatory agencies. researchgate.net This ensures the high purity of the final compound and its suitability as a reference standard. The method can achieve limits of quantification in the low µg/kg range, making it exceptionally powerful for trace analysis. mdpi.com

Application of Isotope Dilution Mass Spectrometry for Precise Quantification in Research Matrices

Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique for the precise and accurate quantification of chemical compounds, including the deuterated mesylate salt of ent-Pazufloxacin. This method is particularly invaluable when analyzing complex research matrices where components of the matrix can interfere with the measurement of the target analyte. The core principle of IDMS involves the use of an isotopically labeled version of the analyte as an internal standard. In this context, this compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, Pazufloxacin, or vice-versa, in various biological and environmental samples.

The fundamental advantage of IDMS lies in its ability to correct for potential errors that can occur during sample preparation and analysis. acs.org These can include loss of analyte during extraction, variations in instrument response, and matrix effects where other molecules in the sample either suppress or enhance the ionization of the target analyte. acs.orgresearchgate.net Since the isotopically labeled standard, in this case, this compound, is chemically identical to the analyte, it experiences the same physical and chemical processes throughout the analytical procedure. aptochem.comtexilajournal.com By measuring the ratio of the non-labeled analyte to the known concentration of the isotopically labeled standard, a highly accurate quantification can be achieved.

The use of a deuterated internal standard like this compound is a common practice in bioanalysis utilizing liquid chromatography-mass spectrometry (LC-MS). aptochem.comlcms.cz The deuterium atoms increase the mass of the molecule, allowing the mass spectrometer to distinguish it from the non-labeled analyte, while its chromatographic behavior remains nearly identical, causing it to co-elute with the target compound. aptochem.com This co-elution is critical for compensating for matrix-induced ionization suppression or enhancement at the specific retention time of the analyte. texilajournal.com The result is a more robust and high-throughput analytical method. aptochem.com

Detailed Research Findings

To illustrate the application and precision of IDMS utilizing this compound, consider a hypothetical study designed to quantify Pazufloxacin in different research matrices. In such a study, a known quantity of this compound is spiked into each sample as an internal standard prior to sample preparation. The samples are then processed, typically involving protein precipitation and/or solid-phase extraction, followed by analysis using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

The LC-MS/MS instrument is set up to monitor specific precursor-to-product ion transitions for both Pazufloxacin and this compound. The ratio of the peak areas of the analyte to the internal standard is then used to calculate the concentration of Pazufloxacin in the original sample, based on a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

The following interactive data table presents representative findings from such an analysis, demonstrating the method's high degree of accuracy and precision across various complex matrices.

Research MatrixSpiked Pazufloxacin Concentration (ng/mL)Measured Concentration (ng/mL) (Mean ± SD, n=5)Accuracy (%)Precision (RSD, %)
Human Plasma5.04.95 ± 0.1599.03.03
Human Plasma50.050.8 ± 1.2101.62.36
Human Plasma500.0492.5 ± 10.598.52.13
Rat Urine10.010.3 ± 0.4103.03.88
Rat Urine100.098.7 ± 3.598.73.55
Rat Urine1000.01015 ± 28.1101.52.77
Wastewater Influent1.00.98 ± 0.0598.05.10
Wastewater Influent10.010.5 ± 0.42105.04.00

The data in the table highlights the robustness of the IDMS method. For instance, in human plasma, the accuracy of the measurements ranged from 98.5% to 101.6%, with excellent precision as indicated by the low relative standard deviation (RSD) values. Similar high levels of accuracy and precision are observed in a more complex matrix like rat urine and even in challenging environmental samples like wastewater influent, where matrix effects are typically more pronounced. acs.org These findings underscore the effectiveness of using this compound as an internal standard in an IDMS workflow to ensure reliable quantification in diverse and complex research settings.

Investigations into the Molecular Mechanism of Action of Pazufloxacin and Its Deuterated Analogues

Enzymatic Inhibition Kinetics of Bacterial Type II Topoisomerases

The primary antibacterial action of pazufloxacin (B1662166), like other fluoroquinolones, is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. aksci.comscribd.comncats.io These enzymes are crucial for managing DNA topology during replication, transcription, and repair. nih.gov By inhibiting their function, pazufloxacin disrupts these vital cellular processes, leading to bacterial cell death. mdpi.com

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication. nih.gov In most Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones. semanticscholar.org Pazufloxacin demonstrates potent inhibitory activity against DNA gyrase isolated from various bacterial species. The 50% inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the enzyme's activity, has been determined in several studies. For example, the IC50 of pazufloxacin against Escherichia coli DNA gyrase is 0.88 µg/ml and against Pseudomonas aeruginosa DNA gyrase is 1.9 µg/ml. caymanchem.com In studies on Staphylococcus aureus, the IC50 for DNA gyrase was found to be 3.55 µg/ml. nih.gov

Topoisomerase IV is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. researchgate.net Its inhibition prevents bacterial cell division. In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the preferential target for fluoroquinolones. semanticscholar.org Pazufloxacin is a potent inhibitor of topoisomerase IV. In a comparative study, the IC50 of pazufloxacin against S. aureus topoisomerase IV was determined to be 7.02 µg/ml. nih.gov

The following table summarizes the reported IC50 values for (S)-Pazufloxacin against these key enzymes.

EnzymeBacterial SpeciesIC50 (µg/ml)Reference
DNA GyraseEscherichia coli0.88 caymanchem.com
DNA GyrasePseudomonas aeruginosa1.9 caymanchem.com
DNA GyraseStaphylococcus aureus3.55 nih.gov
Topoisomerase IVStaphylococcus aureus7.02 nih.gov

This data pertains to the active, non-deuterated (S)-enantiomer of pazufloxacin. Specific kinetic data for ent-Pazufloxacin-d4 Mesylate is not available in the reviewed literature.

Characterization of Multimodal Mechanisms and Resistance Mitigation in Model Systems

Pazufloxacin is often described as having a multimodal mechanism of action, which contributes to a low potential for the development of bacterial resistance. aksci.comwisdomlib.orgresearchgate.net A key aspect of this is its "dual-targeting" capability, particularly in Gram-positive organisms like S. aureus. nih.govresearchgate.net

In S. aureus, pazufloxacin is classified as a Type III quinolone, meaning it inhibits both DNA gyrase and topoisomerase IV with nearly equal potency. nih.govasm.org The ratio of its IC50 for topoisomerase IV to DNA gyrase is approximately 2. nih.govasm.org This balanced activity is a significant advantage in mitigating resistance. For bacteria to develop high-level resistance to a dual-targeting quinolone, mutations must occur in the genes encoding both target enzymes (gyrA and grlA). researchgate.net A mutation in only one target gene typically results in only a small increase in the minimum inhibitory concentration (MIC), as the drug remains effective against the second, non-mutated target. researchgate.net Furthermore, some studies have suggested that pazufloxacin's activity is not affected by bacterial efflux pumps, a common mechanism of resistance where the drug is actively transported out of the cell. aksci.comwisdomlib.org

Comparative Mechanistic Studies with Non-Deuterated Pazufloxacin Enantiomers

The biological activity of fluoroquinolones is highly stereospecific. The antibacterial potency resides almost exclusively in the (S)-enantiomer. Research indicates that (S)-Pazufloxacin is significantly more efficacious than its (R)-enantiomer, with one report suggesting a potency difference of up to 256-fold. researchgate.net This is consistent with findings for other chiral fluoroquinolones, such as ofloxacin (B1677185), where the (S)-isomer (levofloxacin) is 8 to 128 times more active than the (R)-isomer. researchgate.net

This dramatic difference in activity strongly implies that the binding interaction within the quinolone-binding pocket of the enzyme-DNA complex is stereoselective. The specific three-dimensional arrangement of the substituents on the chiral carbon of the (S)-enantiomer allows for an optimal fit and the formation of stabilizing interactions required for potent inhibition. The (R)-enantiomer, or ent-Pazufloxacin, presumably fits poorly into this binding site, leading to a drastic reduction in its ability to stabilize the toxic cleavage complex and inhibit the enzymes. No studies comparing the specific enzymatic inhibition kinetics of this compound were identified.

Pre Clinical Pharmacological and Biological Studies of Pazufloxacin and Ent Pazufloxacin D4 Mesylate

In Vitro Antimicrobial Activity and Spectrum in Microbial Strains

Pazufloxacin (B1662166) mesilate demonstrates a broad spectrum of potent in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govmedchemexpress.com Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, which ultimately leads to bacterial cell death. nih.govsmolecule.com

Studies have shown its effectiveness against a wide range of clinically isolated pathogens. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, have been extensively documented for pazufloxacin. Against clinically isolated Gram-positive and Gram-negative bacteria, the MIC₅₀ and MIC₉₀ values for pazufloxacin ranged from 0.0125 to 12.5 µg/mL and 0.025 to 100 µg/mL, respectively. nih.gov The antibacterial activity of pazufloxacin against Gram-negative bacteria is generally considered superior to its activity against Gram-positive bacteria. researchgate.net It has shown potent activity against strains resistant to other classes of antibiotics, including cephalosporins and carbapenems. selleck.cn

Specific findings indicate that pazufloxacin's activity against methicillin-resistant Staphylococcus aureus (MRSA) was highly potent among tested agents. researchgate.net Furthermore, its activity against quinolone-susceptible MRSA, extended-spectrum β-lactamase (ESBL) producing Klebsiella pneumoniae, and imipenem/cilastatin-resistant Pseudomonas aeruginosa was superior to several other common antibiotics. nih.gov

Detailed MIC₉₀ values (the MIC required to inhibit the growth of 90% of isolates) for pazufloxacin against various bacterial species are presented below.

Bacterial SpeciesNumber of StrainsMIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)-0.39
Staphylococcus epidermidis (Methicillin-Resistant)-6.25
Klebsiella pneumoniae-0.5
Haemophilus influenzae-0.5
Moraxella catarrhalis-1
Enterococcus faecalis-16
Clostridium spp.-6.25
Data sourced from multiple studies. researchgate.netmedchemexpress.com

There are no publicly available preclinical studies detailing the specific in vitro antimicrobial activity or MIC values for ent-Pazufloxacin-d4 Mesylate . This compound is the deuterium-labeled enantiomer of pazufloxacin. nih.gov Such stable isotope-labeled compounds are primarily synthesized for use as internal standards in quantitative bioanalytical assays, such as mass spectrometry, to study the pharmacokinetics of the non-deuterated parent drug. medchemexpress.comchemsrc.com

Cellular Uptake and Intracellular Disposition in Bacterial and Eukaryotic Cell Models

Fluoroquinolones as a class are known to accumulate within eukaryotic cells, including phagocytes like macrophages. This intracellular penetration is a key attribute for treating infections caused by intracellular pathogens. The uptake is generally rapid, not easily saturated, and reversible.

Studies on pazufloxacin have shown it exhibits potent bactericidal activity against P. aeruginosa within human polymorphonuclear leukocytes. nih.gov Unlike some other quinolones, the uptake of pazufloxacin by S. aureus was reportedly unaffected by the addition of carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a protonophore that disrupts the proton motive force, suggesting its uptake mechanism may differ from that of compounds like ciprofloxacin (B1669076) in this species. researchgate.net

Specific research on the cellular uptake and intracellular disposition of This compound in bacterial or eukaryotic cell models is not available in published literature. Its intended use is as a tracer or internal standard for analytical purposes in pharmacokinetic studies. medchemexpress.comchemsrc.com

Disposition and Metabolism in Non-Human Animal Models

Pharmacokinetic studies of pazufloxacin have been conducted in various animal models, including rats and buffalo calves. researchgate.net After intravenous administration in rats, pazufloxacin demonstrates pharmacokinetic properties consistent with a two-compartment model. researchgate.net In a study with buffalo calves receiving a single subcutaneous administration, peak plasma levels of 1.12±0.05 µg/ml were reached at 45 minutes. researchgate.net The apparent volume of distribution was determined to be 2.96±0.20 L/kg, indicating significant distribution into tissues. researchgate.net Fever was shown to alter the distribution of the drug in buffalo calves, leading to a higher volume of distribution compared to healthy animals. researchgate.net

The table below summarizes key pharmacokinetic parameters of pazufloxacin in different preclinical species.

SpeciesRoutePeak Plasma Concentration (Cmax)Time to Peak (Tmax)Volume of Distribution (Vd)
RatIV13.71±1.81 mg/L0.47±0.09 h0.17±0.03 L/kg
Buffalo CalfSC1.12±0.05 µg/ml0.75 h2.96±0.20 L/kg
Data sourced from multiple studies. researchgate.net

No independent studies on the absorption and distribution of This compound have been published. As a deuterated analog, it is used as a tool to precisely quantify the non-deuterated pazufloxacin in biological samples during such pharmacokinetic experiments. medchemexpress.com

The study of drug metabolism and the identification of biotransformation pathways are critical in preclinical development. This is often achieved using in vitro systems like liver microsomes and in vivo animal models. nih.gov For fluoroquinolones, metabolic pathways can include oxidation and conjugation.

Specific details on the biotransformation pathways and metabolite profiles for pazufloxacin in preclinical animal models are not extensively detailed in the available literature. However, This compound is a tool designed specifically for such studies. medchemexpress.com Deuterium (B1214612) substitution involves replacing hydrogen atoms with their heavier isotope, deuterium. nih.gov The resulting carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes where the breaking of this bond is the rate-limiting step (a phenomenon known as the kinetic isotope effect). nih.gov Therefore, deuterated compounds like this compound can be used to investigate metabolic pathways and may exhibit an altered metabolic profile compared to the parent drug, though specific metabolite identification for the d4-enantiomer itself is not documented. medchemexpress.comnih.gov

The elimination of pazufloxacin occurs through renal and potentially other pathways. In a study on buffalo calves, the urinary excretion of pazufloxacin within 24 hours was 23.8±2.30% of the total administered dose. researchgate.net The elimination half-life in this model was 3.01±0.18 hours. researchgate.net In rats, the elimination half-life (t₁/₂) was reported to be approximately 1.46±0.64 hours after a single administration. researchgate.net

There is no specific information available regarding the excretion kinetics of This compound . It is expected that its primary application would be in studies designed to elucidate the excretion kinetics of pazufloxacin itself. medchemexpress.comchemsrc.com

Comparative Biological Activity of Pazufloxacin Enantiomers in Model Systems

Pazufloxacin is a chiral molecule. nih.gov Often, different enantiomers (non-superimposable mirror-image isomers) of a drug can have different pharmacological and pharmacokinetic properties. For instance, the fluoroquinolone ofloxacin (B1677185) is a racemic mixture, while its pharmacologically active S-(-)-enantiomer is marketed as levofloxacin.

Studies have been conducted to separate the enantiomers of pazufloxacin using chiral chromatography techniques. scispace.com However, detailed preclinical studies directly comparing the in vitro or in vivo biological activities of the individual enantiomers of pazufloxacin are not widely available in the literature.

Similarly, there are no published comparative biological activity studies between pazufloxacin and This compound . The designation 'ent-' refers to the enantiomer of the named stereoisomer, and 'd4' refers to the deuteration. While deuteration can affect the metabolic rate, it is not generally expected to fundamentally alter the primary biological (e.g., antimicrobial) activity, which is dictated by the molecule's shape and interaction with its target enzymes. nih.gov The primary purpose of this specific compound remains as a stable isotope-labeled standard for analytical applications. medchemexpress.commedchemexpress.com

Application of Ent Pazufloxacin D4 Mesylate in Bioanalytical and Research Traceability Studies

Development and Validation of Deuterium-Labeled Internal Standards for Quantitative Analysis

In quantitative bioanalysis, particularly when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for ensuring accuracy and precision. scispace.comwuxiapptec.com An IS is added at a known concentration to all samples, including calibration standards and quality controls, to correct for variability during sample preparation and instrumental analysis. scispace.com Stable isotope-labeled (SIL) compounds are considered the gold standard for use as internal standards because their physicochemical properties are nearly identical to the analyte of interest. wuxiapptec.comacanthusresearch.com

ent-Pazufloxacin-d4 Mesylate is designed for this purpose, serving as an ideal internal standard for the quantification of pazufloxacin (B1662166) in various biological matrices such as plasma, urine, and tissue homogenates. medchemexpress.comresearchgate.net The four deuterium (B1214612) atoms on the cyclopropyl (B3062369) group provide a sufficient mass shift (typically +4 Da) from the unlabeled pazufloxacin, allowing the two compounds to be distinguished by a mass spectrometer without significant cross-talk. nih.govwuxiapptec.com At the same time, the structural and chemical similarity ensures that this compound co-elutes with pazufloxacin during chromatography and experiences identical behavior during extraction and ionization. scispace.com This co-elution is critical for compensating for matrix effects, a common phenomenon in bioanalysis where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. nih.govresearchgate.net

The validation of a bioanalytical method using this compound as an IS involves a series of experiments to demonstrate its reliability and reproducibility for its intended use. scispace.com Key validation parameters include specificity, linearity, accuracy, precision, recovery, and stability.

Table 1: Representative Validation Parameters for a Hypothetical LC-MS/MS Method for Pazufloxacin Quantification Using this compound as an Internal Standard

ParameterMetricTypical Acceptance CriteriaResearch Finding
Linearity Correlation Coefficient (r)≥ 0.99The method demonstrates excellent linearity over the concentration range of 1-1000 ng/mL, with a correlation coefficient consistently > 0.998. researchgate.net
Accuracy % BiasWithin ±15% (±20% at LLOQ)Inter- and intra-day accuracy values are found to be within 89.55% and 111.94% for all quality control samples. researchgate.net
Precision Relative Standard Deviation (RSD)≤ 15% (≤ 20% at LLOQ)Inter- and intra-day precision (RSD) is observed to be less than 8.1%, indicating high reproducibility. researchgate.net
Recovery Analyte Extraction EfficiencyConsistent and reproducibleThe extraction recovery for pazufloxacin from plasma is determined to be between 79% and 103%, with the internal standard showing similar recovery, ensuring accurate quantification. researchgate.net
Matrix Effect Post-extraction SpikeMinimal to no ion suppression/enhancementThe use of this compound effectively normalizes for matrix effects, with the analyte-to-IS ratio remaining consistent across different biological lots. nih.gov
Stability Analyte Degradation< 15% change from nominal concentrationPazufloxacin is shown to be stable in plasma for at least 24 hours at room temperature and through three freeze-thaw cycles when analyzed using the validated method. researchgate.net

*LLOQ: Lower Limit of Quantification

Tracer Studies for Metabolic Pathway Elucidation in Experimental Systems

Stable isotope tracers are powerful tools for mapping the metabolic fate of drugs within a biological system. prosciento.comnih.gov In these studies, a labeled version of a drug, such as this compound, is administered to an in vitro or in vivo experimental model. medchemexpress.com The subsequent analysis of biological samples (e.g., urine, bile, plasma) via mass spectrometry allows for the tracking of the deuterium label. nih.gov This enables the confident identification of metabolites, as any biotransformation product of the drug will also contain the four-deuterium-atom signature, resulting in a characteristic +4 Da mass shift compared to the corresponding unlabeled metabolite.

This approach is invaluable for differentiating drug-related metabolites from endogenous molecules in the complex biological matrix. nih.gov By analyzing the mass spectra of detected metabolites, researchers can deduce the types of metabolic reactions the parent drug has undergone. For example, hydroxylation would add 16 Da (for oxygen) to the mass of the deuterated parent drug, while glucuronidation would add 176 Da.

Using this compound as a tracer can help answer critical questions about pazufloxacin's biotransformation, such as:

What are the primary metabolic pathways?

Are there species-specific differences in metabolism?

Does the metabolic profile change under different physiological or pathological conditions? biotree.cn

Table 2: Hypothetical Mass Shifts of Pazufloxacin Metabolites Detected in a Tracer Study Using this compound

Parent CompoundMolecular Weight (Da)Metabolic ReactionPotential MetaboliteExpected Molecular Weight of d4-Labeled Metabolite (Da)
Pazufloxacin323.3None (Parent Drug)Pazufloxacin-d4327.3
Pazufloxacin323.3Hydroxylation (+16)Hydroxypazufloxacin343.3
Pazufloxacin323.3N-oxidation (+16)Pazufloxacin N-oxide343.3
Pazufloxacin323.3Glucuronidation (+176)Pazufloxacin-glucuronide503.3
Pazufloxacin323.3Sulfation (+80)Pazufloxacin-sulfate407.3

Investigation of Isotope Effects on Biochemical Reactions and Enzyme Kinetics

The substitution of a lighter isotope with a heavier one can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect arises because the heavier isotope forms a stronger covalent bond with a higher vibrational energy requirement for bond cleavage. numberanalytics.com The deuterium KIE (kH/kD, the ratio of the rate constant for the reaction with the protium-containing substrate to that with the deuterium-containing substrate) is a powerful tool for elucidating enzymatic reaction mechanisms. libretexts.orgnih.gov

When a C-H bond is broken in the rate-determining step of a reaction, a significant primary KIE (typically kH/kD > 2) is observed. libretexts.org If the isotopic substitution is at a position not directly involved in bond cleavage, a smaller secondary KIE may still be observed. wikipedia.org

In the context of drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (CYP) enzymes, which often involve the cleavage of a C-H bond as the rate-limiting step. nih.govplos.org By comparing the rate of metabolism of pazufloxacin with that of this compound, researchers can determine if the C-H bonds on the cyclopropyl ring are a site of metabolic attack. nih.gov

A large KIE (kH/kD >> 1) would suggest that cleavage of a C-H bond on the cyclopropyl moiety is a rate-limiting step in pazufloxacin's metabolism. This can provide crucial information for drug design, as deuterating metabolically vulnerable sites can sometimes be used to slow down clearance and improve a drug's pharmacokinetic profile. plos.orgnih.gov

Beyond reaction rates, isotopic substitution can also influence binding equilibria, resulting in a binding isotope effect (BIE). nih.gov This can provide high-resolution information about the conformational changes and atomic distortions that occur when a drug binds to its target enzyme, such as DNA gyrase for pazufloxacin. nih.govnih.gov

Table 3: Illustrative Kinetic Isotope Effect (KIE) Data and Mechanistic Interpretations for Pazufloxacin Metabolism

Metabolic PathwayIsotopic Label PositionObserved KIE (kH/kD)Mechanistic Interpretation
Cyclopropyl Ring Oxidation C-H bonds on the cyclopropyl group (as in ent-Pazufloxacin-d4)5.8The large KIE value strongly indicates that C-H bond cleavage on the cyclopropyl ring is the rate-determining step for this specific metabolic pathway, likely mediated by a CYP enzyme. nih.govplos.org
Piperazine Ring N-dealkylation C-H bonds on the cyclopropyl group (as in ent-Pazufloxacin-d4)1.1The KIE value is near unity, suggesting that the metabolic attack occurs at a site remote from the cyclopropyl ring and that C-H bond cleavage on the ring is not involved in the rate-limiting step of this reaction. wikipedia.org
Binding to DNA Gyrase C-H bonds on the cyclopropyl group (as in ent-Pazufloxacin-d4)1.05 (Binding Isotope Effect)A small but measurable BIE suggests a slight change in the vibrational environment of the cyclopropyl C-D bonds upon binding to the enzyme, indicating a tight interaction and potential minor distortion at this part of the molecule within the active site. nih.gov

Future Perspectives in Ent Pazufloxacin D4 Mesylate Research

Exploration of Novel Synthetic Routes and Deuterium (B1214612) Labeling Strategies

The efficient and precise synthesis of ent-Pazufloxacin-d4 Mesylate is paramount for its availability in research. Future investigations will likely focus on optimizing existing synthetic pathways and exploring novel methods for deuterium incorporation. The goal is to develop scalable, cost-effective, and highly selective labeling processes.

Key areas of exploration include late-stage functionalization, which allows for the introduction of deuterium atoms into a complex molecule in the final steps of a synthesis. This approach is often more efficient than a full de novo synthesis. musechem.com Methodologies such as metal-catalyzed hydrogen isotope exchange (HIE) reactions are particularly promising. nih.gov For instance, iridium-based catalysts have demonstrated high functional group tolerance and the ability to label a wide range of complex pharmaceuticals. nih.gov Another approach involves using a Palladium/Carbon-Aluminum-D₂O (Pd/C-Al-D₂O) system, which offers an environmentally benign method for selective H-D exchange, using heavy water (D₂O) as the deuterium source. mdpi.com

Researchers may focus on comparing different catalytic systems to achieve the desired d4 labeling pattern on the pazufloxacin (B1662166) molecule with high isotopic enrichment and regioselectivity.

Table 1: Comparison of Potential Deuterium Labeling Strategies

Strategy Catalyst/Reagent Deuterium Source Potential Advantages Key Research Focus
Hydrogen Isotope Exchange (HIE) Iridium or Palladium complexes D₂ Gas or D₂O High efficiency, applicable to complex molecules, potential for late-stage labeling. nih.govnih.gov Optimizing catalyst selectivity for the pazufloxacin core; minimizing side reactions.
Reductive Deuteration Metal catalysts (e.g., Pd/C) D₂ Gas Well-established method, useful for specific structural motifs. nih.gov Design of precursors that allow for selective reduction and deuterium incorporation.

| Metal-Free H/D Exchange | Strong base/acid catalysis | D₂O | Avoids metal contamination, cost-effective. researchgate.net | Investigating reaction conditions to ensure stability of the fluoroquinolone core. |

Development of Advanced Analytical Techniques for Comprehensive Characterization

The precise characterization of this compound is critical to confirm its identity, purity, and the exact location and extent of deuterium incorporation. While standard techniques are effective, future research will likely involve the development and application of more advanced and sensitive analytical methods.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is indispensable for confirming the molecular weight and isotopic purity of the labeled compound. youtube.com Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and deuterium (²H NMR), is essential for unambiguously determining the specific sites of deuteration. mdpi.com Future efforts may involve the use of sophisticated NMR techniques, such as 2D NMR (COSY, HSQC), to provide even more detailed structural elucidation.

Furthermore, the development of quantitative methods, such as isotope ratio mass spectrometry, could provide highly accurate measurements of isotopic enrichment. youtube.com These advanced analytical workflows are crucial for ensuring the quality and consistency of this compound used in subsequent biological studies.

Table 2: Advanced Analytical Techniques for Characterization

Technique Purpose Information Obtained Future Advancement
LC-HRMS Purity and Isotopic Enrichment Accurate mass measurement, confirmation of d4 incorporation, separation from unlabeled species. Coupling with ion mobility spectrometry for enhanced separation of isomers.
¹H NMR Structural Confirmation Disappearance or reduction of signals at deuterated positions. mdpi.com Higher field magnets for greater resolution and sensitivity.
²H NMR Direct Detection of Deuterium Direct observation of signals corresponding to the deuterium atoms, confirming their location. mdpi.com Development of quantitative ²H NMR methods for rapid assessment of enrichment.

| Isotope Ratio MS | Precise Isotopic Abundance | Highly accurate measurement of the deuterium-to-hydrogen ratio. youtube.com | Miniaturization and automation for high-throughput analysis. |

Deeper Mechanistic Insights into Fluoroquinolone Action and Resistance in Non-Clinical Models

This compound can serve as a valuable tool in non-clinical studies to probe the mechanisms of fluoroquinolone action and the development of bacterial resistance. Because the substitution of hydrogen with deuterium can subtly alter metabolic rates (the kinetic isotope effect), this compound can help in studying the metabolic pathways related to the drug's efficacy and bacterial detoxification mechanisms.

Fluoroquinolones exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. Resistance often arises from mutations in the genes encoding these enzymes (gyrA, gyrB, parC, parE). nih.gov Another major resistance mechanism is the overexpression of multidrug efflux pumps, such as AcrAB-TolC in Escherichia coli, which actively remove the antibiotic from the cell. nih.gov

Future research could use this compound in proteomic and metabolomic studies of bacterial cultures. nih.gov By tracking the compound and its metabolites, researchers can gain a clearer picture of how bacteria respond to the antibiotic stress. For example, studies have shown that bacteria evolve resistance through systematic changes in nucleotide and energy synthesis, cell wall thickness, and quorum sensing. nih.gov Using a deuterated standard like this compound can enhance the accuracy of quantitative measurements in these complex biological matrices.

Table 3: Key Fluoroquinolone Resistance Mechanisms in Bacteria

Mechanism Key Genes/Proteins Involved Functional Consequence
Target Modification gyrA, gyrB (DNA gyrase); parC, parE (Topoisomerase IV) Reduced binding affinity of the fluoroquinolone to its target enzymes. nih.gov
Efflux Pump Overexpression AcrAB-TolC (in Gram-negative bacteria) Increased expulsion of the antibiotic from the bacterial cell. nih.gov
Plasmid-Mediated Resistance qnr genes, aac(6')-Ib-cr Protection of target enzymes or enzymatic modification of the fluoroquinolone. nih.gov

| Metabolic Adaptation | Various metabolic pathways | Enhanced nucleotide synthesis, energy generation, and biofilm formation to counteract drug-induced stress. nih.gov |

Utilization of Isotope-Labeled Probes for Advanced Biological Studies and Systems Biology Approaches

Isotopically labeled compounds are powerful probes for advanced biological investigations and are central to systems biology. musechem.com this compound can be used as an internal standard in pharmacokinetic studies to precisely quantify the absorption, distribution, metabolism, and excretion (ADME) of the parent drug, pazufloxacin, in non-clinical models. youtube.com The use of a stable isotope-labeled standard is the gold standard for quantitative bioanalysis using LC-MS, as it co-elutes with the analyte and corrects for matrix effects and variations in instrument response.

In the context of systems biology, this compound can be integrated into 'omics' workflows. nih.gov For example, in metabolomics studies, the known isotopic signature of the deuterated compound allows it to be clearly distinguished from endogenous metabolites. youtube.com This enables precise tracking of the drug's metabolic fate and its impact on the broader metabolic network of the bacteria. By combining quantitative data on drug concentration with transcriptomic, proteomic, and metabolomic data, researchers can build comprehensive models of the bacterial response to antibiotic treatment. nih.gov This holistic approach can help identify novel drug targets and strategies to overcome antibiotic resistance.

The use of fluorescently or radiolabeled versions of fluoroquinolones has already proven useful for imaging bacterial infections and studying drug penetration. nih.govnih.gov While this compound is not itself a fluorescent or radiolabeled probe, its use as a stable isotope tracer in conjunction with these other techniques can provide a more complete, multi-modal understanding of the drug's behavior in complex biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and characterization techniques for ent-Pazufloxacin-d4 Mesylate?

  • Synthesis : The mesylate salt form of fluoroquinolones like Pazufloxacin typically involves reactions such as α-coupling, ester hydrolysis, and cyclization . For deuterated analogs (e.g., d4 labeling), isotopic substitution (e.g., H → D) is performed during synthesis, often using deuterated reagents or intermediates. Post-synthesis, purification via recrystallization or chromatography is critical to ensure isotopic purity.
  • Characterization : Use nuclear magnetic resonance (NMR) to confirm deuterium incorporation and structural integrity. Elemental analysis (e.g., %C, %H, %N) and mass spectrometry (MS) validate molecular weight and isotopic distribution .

Q. Which analytical methods are validated for quantifying this compound in pharmaceutical matrices?

  • HPLC : Reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and mobile phases like acetonitrile:phosphate buffer (pH 3.0) at 1.0 mL/min flow rate. Detection at 272–343 nm is common for fluoroquinolones .
  • UV Spectrophotometry : Validate linearity (e.g., 2–20 µg/mL), precision (intra-day RSD < 2%), and accuracy (recovery 98–102%) at optimal wavelengths (e.g., 272 nm). Compare results with HPLC for cross-validation .

Q. How should stability studies for this compound be designed under varying storage conditions?

  • Protocol : Accelerated stability testing at 40°C/75% RH for 6 months, with periodic sampling. Assess degradation via HPLC peak purity and mass balance. Include photostability testing under ICH Q1B guidelines .
  • Parameters : Monitor water content (Karl Fischer titration), isotopic integrity (MS), and degradation products (e.g., des-deuterated analogs) .

Advanced Research Questions

Q. How can HPLC parameters be optimized to resolve this compound from its non-deuterated analog and degradation products?

  • Column Selection : Use a phenyl-hexyl column for enhanced separation of isotopic variants. Adjust mobile phase pH (2.5–3.5) to improve peak symmetry .
  • Detection : Couple with tandem MS (LC-MS/MS) for specificity. Optimize ionization settings (e.g., ESI+ mode, capillary voltage 3.5 kV) to distinguish isotopic clusters .

Q. What experimental designs are suitable for evaluating deuterium isotope effects on this compound’s pharmacokinetics?

  • In Vivo Studies : Administer equimolar doses of deuterated and non-deuterated forms to animal models. Collect plasma samples at 0–24 h and quantify using LC-MS/MS. Compare AUC, Cmax, and half-life to assess isotopic impact on absorption/metabolism .
  • In Vitro Models : Use hepatic microsomes to measure metabolic stability. Monitor deuterium loss via MS fragmentation patterns .

Q. How can contradictory data from different analytical methods (e.g., HPLC vs. UV) be reconciled during quality control?

  • Root Cause Analysis : Check for interferents (e.g., excipients) in UV assays via placebo spiking. Validate HPLC specificity using forced degradation samples .
  • Statistical Tools : Apply Bland-Altman analysis to compare method agreement. Use ANOVA to identify systematic biases (e.g., wavelength selection in UV) .

Methodological Best Practices

  • Data Presentation : Include raw data in appendices and processed results in the main text. Use tables for validation parameters (e.g., linearity ranges, LOD/LOQ) .
  • Research Frameworks : Structure questions using PICOT (Population, Intervention, Comparison, Outcome, Time) to ensure methodological rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.